molecular formula C11H12N4O2 B8286804 2-(3-(1H-imidazol-2-yl)propyl)-5-nitropyridine

2-(3-(1H-imidazol-2-yl)propyl)-5-nitropyridine

Cat. No. B8286804
M. Wt: 232.24 g/mol
InChI Key: QSAOYWDTIVLMBN-UHFFFAOYSA-N
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Patent
US09216957B2

Procedure details

Compound 132 (400 mg, 1.71 mmol) was first dissolved in acetonitrile (20 mL), with potassium permanganate (952 mg, 5.13 mmol) and alumina (1.2 g) added into the solution in batch. After stirring the resulting mixture at room temperature for 40 min, CH3OH (1 mL) was added to reduce excess oxidant. The mixture was then filtered and the solid material was washed with DCM:CH3OH=10:1. The filtrate was concentrated, and purified with silica gel column chromatography (EtOAc:TEA=1:0.1) to give compound 133 (110 mg, 30%) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ9.32-9.37 (m, 1H), 8.37-8.42 (m, 1H), 7.35-7.41 (m, 1H), 6.97 (br s, 2H), 2.98 (t, 2H, J=7.2 Hz), 2.78 (d, 2H, J=7.2 Hz), 2.17-2.26 (m, 2H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
952 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
30%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][N:3]=[C:2]1[CH2:6][CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][N:10]=1.[Mn]([O-])(=O)(=O)=O.[K+].CO>C(#N)C>[NH:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH2:6][CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][N:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
N1C(=NCC1)CCCC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
952 mg
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the resulting mixture at room temperature for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added into the solution in batch
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
WASH
Type
WASH
Details
the solid material was washed with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified with silica gel column chromatography (EtOAc:TEA=1:0.1)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
N1C(=NC=C1)CCCC1=NC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 27.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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